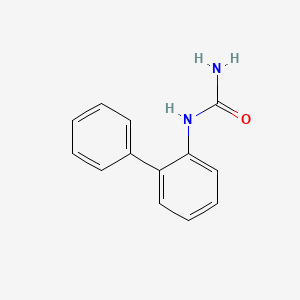

(2-Phenylphenyl)urea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190737. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-phenylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-13(16)15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLYIRABQGWLBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307330 | |

| Record name | (2-phenylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13262-46-9 | |

| Record name | NSC190737 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-phenylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Phenylphenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Phenylphenyl)urea, also known as N-(biphenyl-2-yl)urea, is a significant scaffold in medicinal chemistry and materials science. Its synthesis is of considerable interest for the development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the primary synthesis pathways to this compound, including detailed reaction mechanisms and experimental protocols. Key synthetic routes, such as the reaction of 2-aminobiphenyl with isocyanate precursors, phosgene-free alternatives, and rearrangement reactions, are discussed. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of aryl ureas.

Introduction

Aryl ureas are a class of organic compounds characterized by a urea functional group substituted with at least one aryl group. The urea moiety's ability to form strong, directional hydrogen bonds makes these compounds valuable as organocatalysts, building blocks for supramolecular assemblies, and privileged structures in medicinal chemistry.[1] this compound, with its biphenyl substituent, offers unique steric and electronic properties, making it an attractive target for synthetic chemists.

This guide will explore the core synthetic methodologies for preparing this compound, with a focus on providing practical experimental details and a thorough understanding of the underlying reaction mechanisms.

Core Synthesis Pathways and Mechanisms

The synthesis of this compound can be approached through several strategic pathways. The most common methods involve the formation of the urea linkage from a suitable 2-aminobiphenyl precursor.

From 2-Aminobiphenyl and an Isocyanate Source

The most direct and widely employed method for the synthesis of N-aryl ureas is the reaction of an amine with an isocyanate.[2] In the case of this compound, this involves the nucleophilic addition of 2-aminobiphenyl to an isocyanate. A common and practical approach involves the in situ generation of isocyanic acid from a salt like potassium isocyanate in an acidic aqueous medium.

Mechanism:

The reaction proceeds through the protonation of the cyanate ion to form isocyanic acid. The lone pair of the nitrogen atom in 2-aminobiphenyl then attacks the electrophilic carbon of the isocyanic acid. A subsequent proton transfer results in the final this compound product.

References

Chemical and physical properties of (2-Phenylphenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Phenylphenyl)urea, also known as 2-biphenylurea, is an organic compound with the chemical formula C₁₃H₁₂N₂O. It belongs to the class of phenylurea compounds, which are characterized by a urea group substituted with at least one phenyl group. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including roles as kinase inhibitors. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities and associated signaling pathways.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-biphenylurea | N/A |

| CAS Registry Number | 13262-46-9 | [1] |

| Molecular Formula | C₁₃H₁₂N₂O | [2] |

| Molecular Weight | 212.25 g/mol | [1][2] |

| Melting Point | 185-187 °C | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO). | N/A |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical ¹H NMR spectrum, the aromatic protons of the biphenyl group appear in the range of δ 7.16-7.41 ppm. The protons of the urea's NH groups typically show broad signals between δ 5.88 and 8.53 ppm.[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The aromatic carbons of the biphenyl moiety typically resonate in the region of δ 126.6-140.0 ppm. The carbonyl carbon of the urea group is expected to appear further downfield.[1]

IR (Infrared) Spectroscopy: The IR spectrum of a related phenylurea compound shows characteristic absorption bands for N-H stretching vibrations in the range of 3200-3600 cm⁻¹, a strong C=O (carbonyl) stretching vibration around 1700 cm⁻¹, and N-H bending vibrations in the 1600-1650 cm⁻¹ region. C-N stretching vibrations are also expected around 1450 and 1150 cm⁻¹.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of this compound. The expected [M+H]⁺ ion would be approximately m/z 213.1028.

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. Two common methods are detailed below.

Method 1: From 2-Biphenyl Isocyanate and Ammonia

This is a direct and highly effective method for synthesizing this compound.[1] The isocyanate group readily reacts with ammonia to form the urea linkage.

Experimental Workflow:

Figure 1: Synthesis of this compound from 2-Biphenyl Isocyanate.

Detailed Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-biphenyl isocyanate in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dioxane in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Ammonia: Slowly bubble ammonia gas through the solution or add a solution of ammonia in the same solvent dropwise to the stirred solution at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting isocyanate is consumed.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting solid residue is then washed with a non-polar solvent like hexane to remove any unreacted starting material.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Method 2: From 2-Aminobiphenyl and Potassium Cyanate

This method involves the reaction of an amine with a source of isocyanic acid, which is generated in situ from potassium cyanate.[3]

Experimental Workflow:

Figure 2: Synthesis of this compound from 2-Aminobiphenyl.

Detailed Protocol:

-

Reaction Setup: Dissolve 2-aminobiphenyl in a mixture of water and acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Cyanate: Add a solution of potassium cyanate in water to the stirred solution.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours.

-

Reaction Monitoring: Monitor the reaction progress using TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash it with water to remove any inorganic salts and unreacted starting materials, and then dry it. Further purification can be achieved by recrystallization if necessary.

-

Characterization: Characterize the final product by standard analytical methods to confirm its structure and purity.

Biological Activity and Signaling Pathways

Phenylurea derivatives are known to exhibit a range of biological activities, often acting as inhibitors of various protein kinases. While specific studies on this compound are limited, the biphenylurea scaffold is a key feature in several potent kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy to block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

The downstream signaling pathways affected by VEGFR-2 inhibition include the p38 Mitogen-Activated Protein Kinase (MAPK) and the Extracellular signal-Regulated Kinase (ERK1/2) pathways, which are crucial for cell proliferation, differentiation, and survival.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling events.

Figure 3: Simplified VEGFR-2 Signaling Pathway.

p38 MAPK and ERK1/2 Signaling Pathways

The p38 MAPK and ERK1/2 pathways are downstream effectors of various growth factor receptors, including VEGFR-2. Aberrant activation of these pathways is common in many diseases, including cancer.

Figure 4: Overview of ERK1/2 and p38 MAPK Signaling Pathways.

Experimental Protocols for Biological Assays

To evaluate the biological activity of this compound, a series of in vitro assays would be necessary.

VEGFR-2 Kinase Inhibition Assay:

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

-

Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an enzyme-linked immunosorbent assay (ELISA)-based format.[6][7]

-

Procedure:

-

Recombinant human VEGFR-2 enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a buffer solution.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

-

Cell-Based Phosphorylation Assays (p38 MAPK and ERK1/2):

These assays determine if this compound can inhibit the phosphorylation (activation) of p38 MAPK and ERK1/2 in a cellular context, typically in human umbilical vein endothelial cells (HUVECs), which are relevant to angiogenesis.[4]

-

Cell Culture and Treatment: HUVECs are cultured to a suitable confluency and then serum-starved to reduce basal kinase activity. The cells are then pre-incubated with different concentrations of this compound before being stimulated with VEGF-A to activate the VEGFR-2 signaling pathways.

-

Cell Lysis: After stimulation, the cells are lysed to release the cellular proteins.

-

Detection of Phosphorylated Proteins: The levels of phosphorylated p38 MAPK (p-p38) and phosphorylated ERK1/2 (p-ERK1/2) are measured using specific antibodies. Common detection methods include:

-

Western Blotting: Proteins from the cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of p38 and ERK1/2.

-

ELISA or TR-FRET assays: These high-throughput methods use specific antibody pairs to capture and detect the phosphorylated proteins in the cell lysate.[8][9]

-

-

Data Analysis: The ratio of the phosphorylated protein to the total protein is calculated to determine the extent of inhibition by this compound.

Conclusion

This compound is a molecule of significant interest due to its structural similarity to known kinase inhibitors. This technical guide has provided a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and a framework for evaluating its potential biological activity as a VEGFR-2 inhibitor and its effects on downstream signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation into the therapeutic potential of this and related compounds.

References

- 1. This compound | 13262-46-9 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. Design, synthesis and biological evaluation of biphenylurea derivatives as VEGFR-2 kinase inhibitors (â ¡) [html.rhhz.net]

- 5. Discovery of novel VEGFR-2 inhibitors. Part II: biphenyl urea incorporated with salicylaldoxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]

- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Phenylphenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

| Identifier | Value |

| CAS Number | 13262-46-9[1][2] |

| IUPAC Name | (2-Phenylphenyl)urea |

| Molecular Formula | C₁₃H₁₂N₂O[2] |

| Molecular Weight | 212.25 g/mol [1][2] |

| InChI Key | HWLYIRABQGWLBV-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value (for Phenylurea) | Reference |

| Molecular Formula | C₇H₈N₂O | --INVALID-LINK-- |

| Molecular Weight | 136.15 g/mol | --INVALID-LINK-- |

| Melting Point | 147-149 °C | --INVALID-LINK-- |

| LogP | 1.1 | --INVALID-LINK-- |

| Water Solubility | 3.9 g/L | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of unsymmetrical ureas such as this compound can be achieved through several established methods. A common and efficient approach involves the reaction of an isocyanate with an amine. Below is a detailed experimental protocol for the synthesis of unsymmetrical N,N'-biphenyl ureas, which can be adapted for the synthesis of this compound.

General Protocol for the Synthesis of Unsymmetrical N,N'-Biphenyl Urea

This protocol is based on a greener synthesis method conducted in an aqueous medium without the need for a base or catalyst.[3]

Materials:

-

Substituted amine (e.g., 2-aminobiphenyl for the synthesis of this compound)

-

Substituted isocyanate

-

Deionized water

-

Ice bath

-

Round bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the amine (10 mmol) in deionized water in a round bottom flask.

-

Cool the mixture to 5 °C using an ice bath.

-

After 5 minutes of cooling, slowly add the isocyanate (10 mmol) to the reaction mixture. It is crucial to maintain the temperature of the reaction mixture below 5 °C during the addition.

-

As the reaction progresses, a solid product will precipitate out of the solution.

-

Continue stirring the reaction mixture at 5 °C for an additional 30 minutes to ensure the completion of the reaction.

-

Isolate the solid product by vacuum filtration.

-

Wash the product with cold deionized water to remove any unreacted starting materials.

-

Dry the purified product in a vacuum oven.

Logical Workflow for Synthesis

References

(2-Phenylphenyl)urea: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Phenylphenyl)urea, a biphenyl urea derivative, has emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities and potential therapeutic applications. This technical guide provides an in-depth analysis of the biological activities of this compound and its derivatives, focusing on their interactions with various therapeutic targets. We present a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visual representations of the associated signaling pathways to facilitate further research and drug development in this promising area.

Introduction

The urea moiety is a privileged scaffold in drug discovery, known for its ability to form key hydrogen bond interactions with biological targets. When incorporated into a biphenyl structure, as in this compound, the resulting molecule gains unique conformational properties and opportunities for diverse functionalization. This has led to the development of a multitude of derivatives with potent and selective activities against a range of therapeutic targets, from protein kinases to metabolic enzymes and bacterial proteins. This guide will explore the key biological activities and therapeutic targets of this important class of compounds.

Key Therapeutic Targets and Biological Activities

Derivatives of this compound have been investigated for their potential to modulate several key therapeutic targets. The primary areas of investigation include oncology, infectious diseases, and metabolic disorders.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

A significant body of research has focused on the development of this compound derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Inhibition of VEGFR-2 is a clinically validated strategy for the treatment of various solid tumors.

Quantitative Data: VEGFR-2 Inhibition

| Compound ID | Modification | IC50 (nM) | Reference |

| T7 | Oxime group at 4'-position | 1.08 | [1] |

| A7 | Methyl at ortho-position of biphenyl urea, tertiary amine moiety | 4.06 | [2] |

| B3 | Methyl at ortho-position of biphenyl urea, tertiary amine moiety | 4.55 | [2] |

| B4 | Methyl at ortho-position of biphenyl urea, tertiary amine moiety | 5.26 | [2] |

| Sorafenib | Reference Drug | - | [1] |

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial immune checkpoint protein that plays a significant role in tumor immune evasion. Phenyl urea derivatives have been identified as potent and selective inhibitors of IDO1, representing a promising avenue for cancer immunotherapy.[3][4][5][6][7]

Quantitative Data: IDO1 Inhibition

| Compound ID | Modification | IC50 (µM) | Reference |

| i12 | p-substituted phenyl urea | 0.1 - 0.6 | [3][4] |

| i23 | p-substituted phenyl urea | 0.1 - 0.6 | [3][4] |

| i24 | p-substituted phenyl urea | 0.1 - 0.6 | [3][4] |

| 3g | N,N-diphenylurea and triazole structure | 1.73 ± 0.97 | [5][6] |

| Amg-1 | Reference Drug | 3.97 | [5] |

Penicillin-Binding Protein 4 (PBP4) Inhibition

In the realm of infectious diseases, phenyl urea-based compounds have been identified as inhibitors of Penicillin-Binding Protein 4 (PBP4) in Methicillin-resistant Staphylococcus aureus (MRSA).[8][9][10][11] PBP4 is a crucial enzyme in bacterial cell wall synthesis and a determinant of β-lactam resistance.

Quantitative Data: PBP4 Inhibition and Activity

| Compound ID | Assay | Endpoint | Value | Reference |

| 1 | BPR MIC Reduction (in PBP4 overexpressor strain) | MIC (µg/mL) | 8 (at 25 µM) | [8] |

| 2 | BPR MIC Reduction (in PBP4 overexpressor strain) | MIC (µg/mL) | 1 (at 25 µM) | [8] |

| 4 | BPR MIC Reduction (in PBP4 overexpressor strain) | MIC (µg/mL) | 1 (at 25 µM) | [8] |

| 10 | BPR MIC Reduction (in PBP4 overexpressor strain) | MIC (µg/mL) | 4 (at 25 µM) | [8] |

| 1 | Bocillin-FL Binding Inhibition | Apparent IC50 (µM) | 1000 | [8] |

| 2 | Bocillin-FL Binding Inhibition | Apparent IC50 (µM) | < 500 | [8] |

| 4 | Bocillin-FL Binding Inhibition | Apparent IC50 (µM) | < 1000 | [8] |

Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

Certain phenyl urea derivatives have been investigated as dual-target ligands that activate both glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ), two key targets in the management of type 2 diabetes.[12][13][14]

Quantitative Data: GK and PPARγ Activation

| Compound ID | GK Activation (EC1.5, µM) | PPARγ Activation (% of Rosiglitazone) | Reference |

| 19d | 5.35 | 43-54 | [13] |

| 20j | 7.52 | 43-54 | [13] |

| 20k | 6.85 | 43-54 | [13] |

β2-Adrenoreceptor Agonism

Substituted phenyl urea derivatives have also been explored as long-acting β2-adrenoreceptor agonists, which are crucial for the treatment of respiratory diseases like asthma and COPD.[15][16]

Quantitative Data: β2-Adrenoreceptor Agonist Activity

| Compound ID | β2 Agonist Activity (EC50, nM) | Reference |

| 6 | Data not explicitly provided in abstract | [15] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

VEGFR-2 Kinase Inhibition Assay

This protocol is adapted from commercially available kits and published literature.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Test compounds (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

White, opaque 96-well plates

Procedure:

-

Prepare a reaction mixture containing kinase buffer, VEGFR-2 enzyme, and the peptide substrate.

-

Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (e.g., Sorafenib) and a no-inhibitor control.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Luminescence is measured using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

IDO1 Enzyme Inhibition Assay (HeLa Cell-Based)

This protocol is based on a widely used cell-based assay for IDO1 activity.

Materials:

-

HeLa cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Human interferon-gamma (IFN-γ)

-

Test compounds (dissolved in DMSO)

-

L-tryptophan

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well cell culture plates

Procedure:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with IFN-γ to induce IDO1 expression.

-

After 24-48 hours of induction, add the test compounds at various concentrations along with L-tryptophan.

-

Incubate for a further 24-48 hours.

-

Collect the cell supernatant and add TCA to precipitate proteins.

-

Centrifuge the plate and transfer the supernatant to a new plate.

-

Add Ehrlich's reagent to the supernatant to react with kynurenine, the product of IDO1 activity, forming a yellow-colored product.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percent inhibition of IDO1 activity and determine the IC50 values.

PBP4 Binding Competition Assay

This protocol describes a competition assay to assess the binding of compounds to PBP4.[9][17]

Materials:

-

Purified recombinant S. aureus PBP4

-

Bocillin-FL (a fluorescent penicillin derivative)

-

Test compounds (dissolved in DMSO)

-

Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

SDS-PAGE equipment and fluorescence imager

Procedure:

-

Pre-incubate purified PBP4 with various concentrations of the test compound for a specified time (e.g., 15-30 minutes) at 37°C.

-

Add Bocillin-FL to the mixture and incubate for another 10-15 minutes. Bocillin-FL will covalently bind to the active site of PBP4 that is not occupied by the test compound.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBP4 using a fluorescence imager.

-

The intensity of the fluorescent band corresponding to PBP4 is inversely proportional to the binding of the test compound.

-

Quantify the band intensities to determine the concentration-dependent inhibition of Bocillin-FL binding and estimate the IC50.

PPARγ Transcriptional Activation Assay

This protocol outlines a cell-based reporter assay to measure PPARγ activation.[18][19][20][21][22]

Materials:

-

A suitable host cell line (e.g., HEK293T or HepG2)

-

A PPARγ expression vector

-

A reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene

-

A transfection reagent

-

Test compounds (dissolved in DMSO)

-

Rosiglitazone (a known PPARγ agonist) as a positive control

-

Luciferase assay system

-

96-well cell culture plates

Procedure:

-

Co-transfect the host cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.

-

Plate the transfected cells into a 96-well plate and allow them to recover.

-

Treat the cells with various concentrations of the test compounds. Include a positive control (Rosiglitazone) and a vehicle control (DMSO).

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration.

-

Calculate the fold activation relative to the vehicle control and determine the EC50 values.

β2-Adrenergic Receptor Functional Assay (cAMP Accumulation)

This protocol describes a common method to assess the agonist activity of compounds at the β2-adrenergic receptor.[23][24][25][26][27]

Materials:

-

A cell line expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells)

-

Cell culture medium

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Test compounds (dissolved in DMSO)

-

Isoproterenol (a known β2-agonist) as a positive control

-

A cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

96-well cell culture plates

Procedure:

-

Seed the β2-adrenergic receptor-expressing cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with a phosphodiesterase inhibitor for a short period.

-

Add the test compounds at various concentrations. Include a positive control (isoproterenol) and a vehicle control.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's protocol.

-

Generate a dose-response curve and calculate the EC50 value for each compound.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of unsymmetrical N,N'-diaryl ureas involves the reaction of an isocyanate with an amine in an aqueous medium.[28]

General Procedure:

-

To a solution of the desired aniline derivative in a suitable solvent (e.g., water or a mixture of dioxane and water), add the corresponding phenyl isocyanate.

-

The reaction mixture is typically stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.

-

The crude product can be further purified by recrystallization or column chromatography.

Alternative synthetic routes include the use of phosgene or its derivatives, carbonyl-imidazoles, or the carbonylation of azides.[28][29][30]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanism of action and for rational drug design.

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events that promote cell proliferation, migration, survival, and vascular permeability.

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

IDO1 Experimental Workflow

The following diagram illustrates a typical workflow for screening this compound derivatives for IDO1 inhibitory activity.

Caption: Experimental workflow for the cell-based IDO1 inhibition assay.

Conclusion and Future Directions

This compound and its derivatives represent a highly promising class of compounds with diverse biological activities and significant therapeutic potential. The extensive research into their role as VEGFR-2 and IDO1 inhibitors highlights their potential in oncology. Furthermore, their activity against PBP4, GK/PPARγ, and β2-adrenoreceptors opens up exciting avenues for the development of novel treatments for infectious and metabolic diseases.

The data and protocols presented in this technical guide provide a solid foundation for researchers in the field. Future efforts should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings. The versatility of the this compound scaffold ensures that it will remain an area of active investigation for years to come, with the potential to deliver next-generation therapeutics for a range of human diseases.

References

- 1. Design, synthesis and biological evaluation of biphenyl urea derivatives as novel VEGFR-2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Biphenyl derivatives incorporating urea unit as novel VEGFR-2 inhibitors: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]

- 7. slyyir.yuntsg.com [slyyir.yuntsg.com]

- 8. Development of Phenyl-urea Based Small Molecules that Target Penicillin Binding Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Development of phenyl-urea-based small molecules that target penicillin-binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenyl urea based adjuvants for β-lactam antibiotics against methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of novel urea derivatives as dual-target hypoglycemic agents that activate glucokinase and PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of substituted phenyl urea derivatives as novel long-acting β2-adrenoreceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. raybiotech.com [raybiotech.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. Determination of PPARγ Activity in Adipose Tissue and Spleen - PMC [pmc.ncbi.nlm.nih.gov]

- 21. assaygenie.com [assaygenie.com]

- 22. content.abcam.com [content.abcam.com]

- 23. innoprot.com [innoprot.com]

- 24. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 25. resources.revvity.com [resources.revvity.com]

- 26. researchgate.net [researchgate.net]

- 27. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 29. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 30. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

Unraveling the Intricate Mechanisms of (2-Phenylphenyl)urea in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Phenylphenyl)urea, a biphenyl derivative of urea, and its analogs have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds have been investigated for their potential as therapeutic agents in various diseases, including cancer, inflammatory disorders, and infectious diseases. This in-depth technical guide delineates the core mechanisms of action of this compound derivatives in biological systems, presenting a comprehensive overview of their molecular targets and the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and application of this promising class of compounds.

Core Mechanisms of Action

The biological effects of this compound derivatives are diverse, primarily stemming from their ability to act as inhibitors of key enzymes and modulators of critical signaling cascades. The core mechanisms of action identified to date are detailed below.

Enzyme Inhibition

This compound and its derivatives have been shown to inhibit several key enzymes implicated in disease pathogenesis.

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[1] Its overexpression in the tumor microenvironment leads to immunosuppression by depleting tryptophan and generating immunomodulatory metabolites. Phenylurea derivatives have been identified as potent and selective inhibitors of IDO1, showing promise as anti-tumor agents.[1][2]

Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway, which is crucial for nucleotide synthesis and the production of reducing equivalents for fatty acid synthesis. Inhibition of transketolase is a potential strategy for cancer therapy. Diphenylurea derivatives have been identified as inhibitors of human transketolase, acting at the dimerization interface of the enzyme rather than mimicking the thiamine pyrophosphate cofactor.[1][3]

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Biphenyl urea derivatives have been designed and synthesized as potent inhibitors of VEGFR-2, demonstrating significant anti-proliferative activity in various cancer cell lines.[4][5] Molecular docking studies suggest that the urea moiety of these compounds forms hydrogen bonds with key residues in the DFG motif of the kinase domain.[4]

The p38 MAPK signaling pathway is a central regulator of inflammatory responses. Diaryl urea derivatives have been identified as highly potent and selective allosteric inhibitors of p38 MAP kinase.[6] These compounds bind to a novel allosteric site, inducing a conformational change in the enzyme that is incompatible with ATP binding.[6]

Glutamate Carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA), is a transmembrane enzyme that is highly expressed in prostate cancer and the neovasculature of solid tumors. Urea-based inhibitors of GCPII have been developed as imaging agents for prostate cancer and as potential therapeutics for neurological disorders.[7][8][9] The ureido linkage in these inhibitors interacts with the active-site zinc ion and key amino acid residues.[7]

Modulation of Signaling Pathways

Beyond direct enzyme inhibition, this compound derivatives can influence cellular signaling pathways.

Recent studies have shown that certain pyrazinyl–aryl urea derivatives can induce necroptotic cell death in cancer cells by activating the RIPK1/RIPK3/MLKL signaling pathway.[10] This programmed necrosis pathway is a potential therapeutic target in cancer and inflammatory diseases.

Antimicrobial Activity

Diphenylurea derivatives have demonstrated significant antibacterial activity, particularly against multidrug-resistant Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[11] The exact mechanism of their antibacterial action is still under investigation but they have been shown to potentiate the effects of β-lactam antibiotics.[12]

Urea Transporter Inhibition

Urea transporters (UTs) are membrane proteins that facilitate the transport of urea across cell membranes and are involved in the urinary concentrating mechanism. Phenylurea derivatives have been identified as inhibitors of urea transporters, particularly UT-B, suggesting their potential as a novel class of diuretics.[13][14][15]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various this compound derivatives.

Table 1: Enzyme Inhibitory Activities of this compound Derivatives

| Compound Class | Target Enzyme | Compound Example | IC50/Ki | Reference |

| Phenylurea Derivatives | IDO1 | i12 | 0.1 - 0.6 µM (IC50) | [2][16] |

| Diphenylurea Derivatives | Transketolase | T2 | ~100 µM (IC50) | [3] |

| Biphenylurea Derivatives | VEGFR-2 | A7 | 4.06 nM (IC50) | [4] |

| Biphenylurea Derivatives | VEGFR-2 | 39 | 0.4 nM (IC50) | |

| Diaryl Urea Derivatives | p38 MAP Kinase | BIRB 796 | < 1 nM (Kd) | [6] |

| Urea-based Inhibitors | GCPII | 7d | 0.9 nM (Ki) | [9] |

Table 2: Antimicrobial and Other Biological Activities

| Compound Class | Biological Activity | Organism/Cell Line | Compound Example | MIC/IC50 | Reference | | :--- | :--- | :--- | :--- | :--- | | Acetylenic-diphenylurea | Antibacterial (MRSA) | S. aureus | 18 | 0.5 - 2 µg/mL (MIC) |[11] | | Phenylphthalazine | UT-B Inhibition | Human Erythrocytes | PU1424 | 0.02 µM (IC50) |[13][14] | | Pyrazinyl–aryl urea | Antiproliferative (T24) | T24 bladder cancer | 5-23 | 4.58 µM (IC50) |[10] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

IDO1 Enzyme Inhibition Assay (HeLa cell-based)

This assay measures the ability of a compound to inhibit IDO1 activity in cultured HeLa cells.

-

Cell Culture and IDO1 Induction: HeLa cells are seeded in 96-well plates and allowed to adhere overnight. To induce IDO1 expression, cells are treated with human interferon-γ (IFN-γ) at a final concentration of 100 ng/mL and incubated for 24 hours.[17]

-

Compound Treatment: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the cells at various concentrations.

-

Tryptophan Catabolism: L-tryptophan is added to the culture medium. The cells are incubated for a further 24-48 hours to allow for IDO1-mediated tryptophan catabolism.

-

Kynurenine Measurement: The supernatant is collected, and the concentration of kynurenine, the product of the IDO1 reaction, is measured. This is typically done by adding a reagent (e.g., p-dimethylaminobenzaldehyde) that reacts with kynurenine to produce a colored product, which is then quantified by measuring the absorbance at a specific wavelength (e.g., 480 nm).[18]

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits IDO1 activity by 50%, is calculated from the dose-response curve.

VEGFR-2 Kinase Assay (HTRF)

This assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure the phosphorylation of a substrate by VEGFR-2.

-

Assay Setup: The assay is performed in a low-volume 384-well plate. The reaction mixture contains recombinant human VEGFR-2 kinase, a biotinylated peptide substrate, and ATP in a kinase buffer.

-

Compound Addition: The test compound is added to the reaction mixture.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 30-60 minutes).

-

Detection: The reaction is stopped, and HTRF detection reagents are added. These typically include a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665. If the substrate is phosphorylated, the two fluorophores are brought into close proximity, resulting in a FRET signal.

-

Signal Measurement: The fluorescence is measured at two wavelengths (e.g., 620 nm and 665 nm) using an HTRF-compatible plate reader.

-

Data Analysis: The ratio of the two fluorescence signals is calculated, and the IC50 value is determined from the dose-response curve.[19]

p38 MAPK Cellular Assay

This assay measures the inhibition of p38 MAPK activity within cells.

-

Cell Treatment: Cells (e.g., monocytes or macrophages) are pre-incubated with the test compound.

-

Stimulation: The cells are then stimulated with an agonist that activates the p38 MAPK pathway, such as lipopolysaccharide (LPS).

-

Cell Lysis and Immunoprecipitation: After stimulation, the cells are lysed, and p38 MAPK is immunoprecipitated from the cell lysate using an anti-p38 antibody.[20]

-

In Vitro Kinase Assay: The immunoprecipitated p38 MAPK is then used in an in vitro kinase assay with a specific substrate, such as ATF-2, and ATP.

-

Phosphorylation Detection: The phosphorylation of the substrate is detected, typically by Western blotting using a phospho-specific antibody.

-

Data Analysis: The level of substrate phosphorylation is quantified, and the inhibitory effect of the compound is determined.

Transketolase Activity Assay

This assay measures the activity of transketolase, often in erythrocyte lysates.

-

Hemolysate Preparation: Red blood cells are isolated from a blood sample and lysed to release their contents, including transketolase.

-

Reaction Mixture: The hemolysate is added to a reaction mixture containing the substrates for transketolase (e.g., ribose-5-phosphate) and a coupling enzyme system that links the transketolase reaction to the oxidation of NADH.[1]

-

Spectrophotometric Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Inhibitor Testing: To test for inhibition, the assay is performed in the presence of the test compound.

-

Data Analysis: The enzyme activity is calculated from the rate of absorbance change, and the inhibitory effect of the compound is determined.

Glutamate Carboxypeptidase II (GCPII) Enzyme Assay

This assay measures the enzymatic activity of GCPII.

-

Enzyme and Substrate: The assay uses recombinant human GCPII and a specific substrate, such as N-acetyl-L-aspartyl-L-glutamate (NAAG). A radiolabeled substrate (e.g., [3H]NAAG) is often used for sensitive detection.[14]

-

Reaction: The enzyme and substrate are incubated together in a suitable buffer.

-

Product Separation: After the reaction, the product (e.g., [3H]glutamate) is separated from the unreacted substrate, typically using ion-exchange chromatography.

-

Quantification: The amount of product is quantified, for example, by liquid scintillation counting if a radiolabeled substrate is used.

-

Inhibitor Testing: The assay is performed in the presence of the test compound to determine its inhibitory activity.

-

Data Analysis: The Ki or IC50 value is calculated from the inhibition data.

Urea Transporter Inhibition Assay (Erythrocyte Lysis Assay)

This high-throughput assay measures the inhibition of urea transport into red blood cells.

-

Erythrocyte Preparation: A suspension of erythrocytes, which natively express UT-B, is prepared.[21]

-

Compound Incubation: The erythrocytes are incubated with the test compound.

-

Hypotonic Lysis: The erythrocytes are rapidly mixed with a hypotonic solution containing urea. Water enters the cells due to the osmotic gradient, causing them to swell and eventually lyse.

-

Urea Influx: The rate of lysis is dependent on the rate of urea influx, which is facilitated by UT-B.

-

Optical Density Measurement: The lysis of the erythrocytes is monitored by measuring the decrease in light scattering or absorbance at a specific wavelength (e.g., 710 nm).

-

Data Analysis: The rate of lysis is compared between treated and untreated cells to determine the inhibitory effect of the compound on urea transport.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Antimicrobial Agent Dilutions: A series of dilutions of the test compound are prepared in a liquid growth medium (broth microdilution) or incorporated into solid agar medium (agar dilution).[22][23]

-

Inoculation: A standardized inoculum of the test microorganism is added to each dilution.

-

Incubation: The cultures are incubated under appropriate conditions (temperature, time) to allow for microbial growth.

-

Observation: After incubation, the cultures are examined for visible signs of growth (turbidity in broth, colonies on agar).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the mechanism of action of this compound derivatives.

Caption: VEGFR-2 signaling pathway and its inhibition by this compound derivatives.

Caption: p38 MAPK signaling pathway and allosteric inhibition by diaryl urea derivatives.

Caption: Experimental workflow for the HeLa cell-based IDO1 inhibition assay.

Conclusion

The this compound scaffold represents a privileged structure in drug discovery, giving rise to derivatives with a multitude of biological activities. Their mechanisms of action are multifaceted, ranging from the direct inhibition of clinically relevant enzymes to the modulation of complex signaling pathways. This guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols. It is anticipated that this information will facilitate further research and development of this compound derivatives as novel therapeutic agents for a variety of diseases. The continued exploration of this chemical space holds significant promise for the discovery of next-generation medicines.

References

- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]

- 3. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 6. revvity.com [revvity.com]

- 7. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]

- 8. HTRF Human Phospho-VEGF receptor 2 (VEGFR2) (Tyr1175) Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 11. Anti-angiogenic effects of differentiation-inducing factor-1 involving VEGFR-2 expression inhibition independent of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 16. researchgate.net [researchgate.net]

- 17. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 22. akjournals.com [akjournals.com]

- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (2-Phenylphenyl)urea: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Phenylphenyl)urea (CAS No. 13262-46-9), a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside detailed experimental protocols and a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The structural integrity and functional groups of this compound, with a molecular formula of C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol , have been characterized using a suite of spectroscopic techniques. The data is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In a typical proton NMR spectrum of this compound, the aromatic protons are expected to appear in the range of 7.16-7.32 ppm. The protons of the urea functional group will also exhibit characteristic chemical shifts.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons, in particular, will show characteristic signals.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| Data Not Available | Aromatic Protons |

| Data Not Available | Urea NH Protons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| IR Absorption | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3500 | N-H Stretching Vibrations |

| ~1693 | C=O Stretching Vibration (Amide I band) |

The provided data represents characteristic absorption bands for the urea moiety. A full experimental IR spectrum with a complete peak list for this compound is not currently available in public databases.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Mass Spectrometry | |

| m/z | Assignment |

| 212.0950 | [M]⁺ (Monoisotopic Mass) |

| 213.1022 | [M+H]⁺ |

| 235.0842 | [M+Na]⁺ |

The m/z values are predicted based on the molecular formula. Experimental mass spectra detailing the fragmentation pattern are essential for complete structural elucidation.

Experimental Protocols

Detailed experimental protocols are crucial for the reproduction and verification of spectroscopic data. The following are generalized procedures for the spectroscopic analysis of urea derivatives like this compound.

NMR Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

IR Spectroscopy

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, often coupled with a chromatographic separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS). For high-resolution mass spectrometry (HRMS), an electrospray ionization (ESI) source is commonly used. The analysis provides the accurate mass of the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for a compound like this compound is depicted in the following diagram. This workflow ensures a systematic approach to structural characterization.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. Further experimental work is encouraged to populate the specific spectral data for this compound.

An In-depth Technical Guide on the Solubility and Stability of (2-Phenylphenyl)urea

This technical guide provides a comprehensive overview of the solubility and stability of (2-Phenylphenyl)urea, a significant chemical scaffold in pharmaceutical and material science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support further research and application.

Physicochemical Properties

This compound, also known as 2-biphenylurea, possesses the following fundamental properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₂O |

| Molecular Weight | 212.25 g/mol |

| Appearance | White to off-white crystalline solid |

| CAS Number | 13262-46-9 |

Solubility Profile

Table 1: Estimated Solubility of this compound in Various Solvents

| Solvent | Type | Estimated Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | Organic | ~ 30 mg/mL | 25 |

| Dimethylformamide (DMF) | Organic | ~ 30 mg/mL | 25 |

| Ethanol | Organic | Moderately Soluble | 25 |

| Methanol | Organic | Moderately Soluble | 25 |

| Water / Aqueous Buffers | Aqueous | Sparingly Soluble | 25 |

Note: The solubility data presented is for the isomer 1,3-diphenylurea and should be considered an estimate for this compound. Experimental verification is recommended.

Stability Profile

This compound is expected to be a stable compound under standard storage conditions. Information on its isomer, 1,3-diphenylurea, suggests a shelf life of at least four years when stored at -20°C. Thermal stability studies on related diphenylurea derivatives indicate that decomposition occurs at elevated temperatures, generally above 240°C. The introduction of electron-donating groups to the phenyl rings can enhance thermal stability.

Table 2: Stability Summary of this compound (Estimated)

| Condition | Observation |

| Long-term Storage (-20°C) | Stable for ≥ 4 years |

| Thermal Stress (>240°C) | Decomposition occurs |

| Aqueous Solution (Neutral pH) | Expected to be relatively stable |

| Acidic/Basic Conditions | Potential for hydrolysis of the urea linkage |

| Oxidative Stress | Potential for degradation |

| Photostability | To be determined experimentally |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are outlined below. These are standard methodologies widely used in the pharmaceutical industry.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC with UV detector or other suitable quantitative method

-

Centrifuge

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a scintillation vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it on an orbital shaker.

-

Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to sediment the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or mol/L.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways under various stress conditions, as mandated by ICH guidelines.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated stability chambers (thermal and photostability)

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis:

-

Dissolve this compound in a suitable solvent and add 0.1 N HCl.

-

Heat the solution (e.g., at 60°C) for a defined period.

-

Withdraw samples at various time points, neutralize with 0.1 N NaOH, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve this compound in a suitable solvent and add 0.1 N NaOH.

-

Maintain the solution at room temperature or elevated temperature for a defined period.

-

Withdraw samples, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.

-

Keep the solution at room temperature for a defined period.

-

Withdraw samples at various time points and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat (e.g., 105°C) in a calibrated oven.

-

Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.

-

-

Photostability:

-

Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

-

Analyze the samples by HPLC and compare them to a sample stored in the dark.

-

Analysis: For all stress conditions, analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the parent peak is free from co-eluting degradants.

Visualizations

The following diagrams illustrate the experimental workflows for solubility and stability testing.

Caption: Experimental workflow for solubility determination.

Caption: Workflow for forced degradation stability studies.

(2-Phenylphenyl)urea and its Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of (2-Phenylphenyl)urea and its analogs.

Introduction

This compound and its derivatives represent a versatile class of compounds with significant interest in medicinal chemistry and drug discovery. The urea functional group is a key feature in numerous bioactive molecules and approved drugs, primarily due to its ability to form stable hydrogen bonds with biological targets.[1] The unique biphenyl scaffold of this compound provides a foundation for developing analogs with modulated properties, including enhanced interactions with enzymes and receptors.[2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this promising class of compounds, aimed at researchers, scientists, and professionals in drug development.

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through various strategies, ranging from direct coupling reactions to more complex multi-step sequences. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

General Synthetic Routes

Several common methods for the synthesis of N-substituted ureas are summarized below. A frequent and direct approach involves the reaction of an appropriate isocyanate with an amine.[2]

Table 1: Summary of Common Synthetic Methods for N-Substituted Ureas

| Method | Description | Starting Materials | Key Features |

| Isocyanate Addition | Reaction of an isocyanate with an amine. | Isocyanate, Amine | Generally high yielding and straightforward.[3] |

| Phosgene-based | Use of phosgene or its safer equivalents (e.g., triphosgene) to generate an isocyanate in situ, followed by reaction with an amine.[4][5] | Amine, Phosgene/Triphosgene | Versatile but requires handling of toxic reagents. |

| Carbamate Intermediate | Formation of a carbamate from an amine and a chloroformate, followed by substitution with another amine.[4] | Amine, Chloroformate | A two-step process that can be useful for unsymmetrical ureas. |

| Microwave-Assisted Synthesis | A one-pot, two-step protocol for synthesizing N,N'-disubstituted ureas under microwave irradiation. This can involve the conversion of an alkyl halide to an azide, followed by a Staudinger-aza-Wittig reaction with CO2 to form an isocyanate in situ, which is then trapped by an amine.[2] | Alkyl halide, Sodium azide, Amine, CO2 | Rapid, uniform heating leads to high yields and purity.[2] |

| Suzuki-Miyaura Cross-Coupling | To construct the (2-phenylphenyl) scaffold, a key step can be the Suzuki-Miyaura coupling of a (2-halophenyl)urea derivative with phenylboronic acid, or the coupling of a 2-haloaniline with phenylboronic acid followed by conversion of the amino group to a urea.[2] | (2-halophenyl)urea or 2-haloaniline, Phenylboronic acid | Effective for building the biphenyl core. |

Experimental Protocol: Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates

This protocol describes a general procedure for the synthesis of diaryl ureas, analogous to the synthesis of sorafenib, a known kinase inhibitor.[3]

-

Preparation of Isocyanate: An aryl amine is reacted with a phosgene equivalent (e.g., triphosgene) in an appropriate solvent to generate the corresponding aryl isocyanate.

-

Urea Formation: To a stirred solution of a second aryl amine (e.g., a pyridyl amide) in a solvent such as acetone, the prepared aryl isocyanate in acetone is added, maintaining the temperature below 40 °C.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 3-4 hours and monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, the product is filtered from the reaction mixture, washed with acetone, and dried to yield the final aryl urea derivative.[3]

Biological Activities and Therapeutic Targets

Derivatives of phenylurea have been investigated for a wide range of biological activities, demonstrating their potential in treating various diseases.[6]

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 is a key enzyme in tryptophan metabolism and an important immunotherapeutic target for cancer treatment.[7] Several phenyl urea derivatives have been identified as potent IDO1 inhibitors.

Table 2: IDO1 Inhibitory Activity of Selected Phenyl Urea Derivatives

| Compound | IC50 (µM) | Target | Reference |

| i12 | 0.1 - 0.6 | IDO1 | [7] |

| i23 | 0.1 - 0.6 | IDO1 | [7] |

| i24 | 0.1 - 0.6 | IDO1 | [7] |

The anti-tumor efficacy of these compounds has been demonstrated in vivo. For instance, compound i12 showed tumor growth inhibition of 40.5% in a B16F10 subcutaneous xenograft model at a dose of 15 mg/kg daily.[7]

The inhibitory activities of the synthesized compounds against IDO1 and tryptophan 2,3-dioxygenase (TDO) are evaluated using a standard in vitro assay. The known IDO1 inhibitor epacadostat is used as a reference compound.[7] The assay measures the enzymatic activity by quantifying a product of the reaction catalyzed by IDO1 or TDO.

Dual Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

A series of novel phenyl-urea derivatives have been designed to simultaneously activate glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ), offering a potential therapeutic strategy for type 2 diabetes.[8]

The in vitro GK activity assay is performed in 96-well plates at 37°C for 60 minutes. The final reaction mixture (150 µL) contains 25 mM KCl, 100 mM Tris–HCl, 4.5 unit/mL glucose 6-phosphate dehydrogenase, 2 unit/mL recombinant GK, 4 mM glucose, and the test compound. The absorbance at 340 nm is monitored to determine the rate of the reaction.[8]

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase inhibitors (sEHIs) exhibit anti-inflammatory, analgesic, and cardioprotective effects.[9][10] Substituted phenyl-containing urea-based inhibitors have been developed to improve the pharmacokinetic properties of earlier adamantyl-containing inhibitors.[9][10]

Table 3: Pharmacokinetic Parameters of a Phenyl-Urea Based sEH Inhibitor (TPPU) in Mice

| Compound | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |

| TPPU | Higher than adamantyl-containing inhibitors | Larger than adamantyl-containing inhibitors | Longer than adamantyl-containing inhibitors |

Note: Specific values were not provided in the search results, but the relative improvements were highlighted.[9][10]

Oral administration of 1-(4-trifluoro-methoxy-phenyl)-3-(1-propionylpiperidin-4-yl)urea (TPPU) was shown to be more potent than the adamantyl-containing inhibitor t-AUCB in reversing LPS-induced inflammation in mice.[9][10]

Antimicrobial Activity

New urea derivatives have been synthesized and screened for their in vitro antimicrobial activity against various bacterial and fungal strains.[11][12]

Table 4: Antimicrobial Activity of Selected Urea Derivatives

| Compound | Target Organism | Growth Inhibition (%) |

| 3l (adamantyl urea adduct) | Acinetobacter baumannii | 94.5 |

The antimicrobial activity of the urea derivatives is evaluated against a panel of bacteria (e.g., Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus) and fungi (e.g., Candida albicans and Cryptococcus neoformans). Standard antibiotics and antifungals (e.g., Colistin, Vancomycin, Fluconazole) are used as positive controls. The percentage of growth inhibition is determined to assess the antimicrobial potential of the compounds.[11]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific molecular targets, leading to the modulation of various signaling pathways.

IDO1 Inhibition Pathway

In the context of cancer immunotherapy, the inhibition of IDO1 by phenyl urea derivatives blocks the catabolism of tryptophan. This leads to a decrease in the immunosuppressive metabolite kynurenine and an increase in tryptophan levels in the tumor microenvironment, which can enhance the anti-tumor immune response.

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 13262-46-9 | Benchchem [benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea [mdpi.com]

- 5. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In Silico Modeling and Docking Studies of (2-Phenylphenyl)urea: A Technical Guide

Abstract

(2-Phenylphenyl)urea and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of various key biological targets implicated in a range of diseases, including cancer and bacterial infections. This technical guide provides an in-depth overview of the in silico modeling and molecular docking studies that have been instrumental in elucidating the structure-activity relationships (SAR) and mechanism of action of these compounds. We will explore their interactions with crucial enzymes such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Cytochrome P450 1B1 (CYP1B1), and Penicillin-Binding Protein 4 (PBP4). This document details the computational methodologies, summarizes key quantitative findings, and visualizes the relevant biological pathways and experimental workflows, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

The this compound scaffold, characterized by a biphenyl moiety linked to a urea group, has emerged as a privileged structure in the design of bioactive molecules. The non-coplanar orientation of the two phenyl rings and the hydrogen bonding capabilities of the urea functional group provide a unique three-dimensional architecture for specific and high-affinity interactions with biological macromolecules. In silico techniques, particularly molecular docking and molecular dynamics simulations, have become indispensable tools for the rational design and optimization of this compound derivatives. These computational approaches allow for the prediction of binding modes, the estimation of binding affinities, and the elucidation of the molecular basis of inhibition, thereby accelerating the drug discovery process.

This guide will delve into the application of these in silico methods to understand the inhibitory activity of this compound derivatives against three therapeutically relevant targets: VEGFR-2, a key regulator of angiogenesis; CYP1B1, an enzyme involved in the metabolism of procarcinogens; and PBP4, a bacterial enzyme crucial for cell wall synthesis and antibiotic resistance.

Biological Targets and Signaling Pathways

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of cancer, contributing to tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. The binding of VEGF-A to VEGFR-2 initiates a cascade of downstream signaling events.

Cytochrome P450 1B1 (CYP1B1)

CYP1B1 is a member of the cytochrome P450 superfamily of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds. Notably, CYP1B1 is overexpressed in many human cancers and is implicated in the metabolic activation of procarcinogens to their ultimate carcinogenic forms. Therefore, selective inhibition of CYP1B1 is a promising strategy for cancer chemoprevention and therapy.

Penicillin-Binding Protein 4 (PBP4)

PBP4 is a bacterial enzyme that plays a crucial role in the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall. In pathogens like Staphylococcus aureus, PBP4 is associated with resistance to β-lactam antibiotics. Inhibition of PBP4 can restore the susceptibility of resistant bacterial strains to existing antibiotics, making it an attractive target for the development of antibiotic adjuvants. PBP4 functions as a transpeptidase, catalyzing the cross-linking of peptide chains in the peptidoglycan.

In Silico Modeling and Docking Methodologies